N-(furan-2-ylmethyl)-2-hydroxybenzamide
Overview
Description
N-(furan-2-ylmethyl)-2-hydroxybenzamide is an organic compound that features a benzamide group substituted with a 2-furylmethyl group and a hydroxy group. This compound is of interest due to its unique chemical structure, which combines the properties of both benzamide and furan rings, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-2-hydroxybenzamide, also known as N-(2-furylmethyl)-2-hydroxybenzamide, is a complex compound that interacts with various biological targets. Similar compounds have been shown to interact with proteins and amino acids via the azomethine nitrogen, c=n .
Mode of Action
The compound’s mode of action involves chelation to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen . This interaction can lead to changes in the structure and function of the target, potentially influencing various biological processes.
Biochemical Pathways
Similar compounds have been associated with a wide range of biological applications, including antibacterial, antifungal, anticancer, and diuretic activities .
Result of Action
Similar compounds have demonstrated cytotoxic activity towards certain cell lines, suggesting potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-furylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of N-(2-furylmethyl)-2-benzoylbenzamide.
Reduction: Formation of N-(2-furylmethyl)-2-hydroxybenzylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-benzamide: Lacks the hydroxy group, making it less versatile in hydrogen bonding interactions.
2-hydroxybenzamide: Lacks the furan ring, reducing its potential for π-π interactions.
N-(2-furylmethyl)-2-methoxybenzamide: The methoxy group can alter the electronic properties and reactivity compared to the hydroxy group.
Uniqueness
N-(furan-2-ylmethyl)-2-hydroxybenzamide is unique due to the presence of both the hydroxy group and the furan ring, which provide a combination of hydrogen bonding and π-π interaction capabilities. This dual functionality enhances its versatility in chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
N-(furan-2-ylmethyl)-2-hydroxybenzamide is a compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and a hydroxybenzamide moiety. Its chemical structure enables it to interact with various biological targets, primarily through chelation with metal ions via its azomethine nitrogen and deprotonated enolized carbonyl oxygen.
The biological activity of this compound is largely attributed to its ability to act as a ligand in coordination chemistry and its potential as an enzyme inhibitor. The compound exhibits significant interactions with proteins and amino acids, which can lead to various biological effects, including:
- Antibacterial and Antifungal Activities : Similar compounds have shown effectiveness against a range of pathogens, suggesting potential applications in treating infections.
- Anticancer Properties : Studies indicate cytotoxic effects on certain cancer cell lines, pointing towards its utility in cancer therapy .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
Biochemical Pathways
Research indicates that this compound influences several biochemical pathways:
- MAPK Pathway Modulation : The compound may affect the MAPK signaling pathway, which is crucial for regulating cellular responses to stress and inflammation .
- PPAR-γ Activation : It has been suggested that this compound can activate PPAR-γ, influencing metabolic processes and inflammatory responses .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation at concentrations above 10 µM, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the strain tested .
- Inflammation Studies : Research highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophages, indicating its role in modulating immune responses .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11-6-2-1-5-10(11)12(15)13-8-9-4-3-7-16-9/h1-7,14H,8H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBUXXNYYBDQHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330755 | |
Record name | N-(furan-2-ylmethyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13156-92-8 | |
Record name | N-(furan-2-ylmethyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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